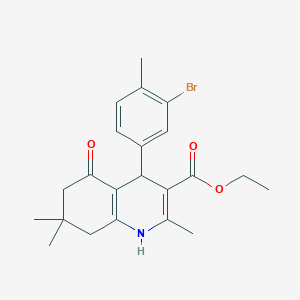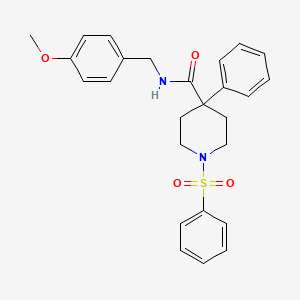![molecular formula C19H22N4O3 B4162584 N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-phenylacetamide](/img/structure/B4162584.png)
N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-phenylacetamide
説明
N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-phenylacetamide, commonly known as MNPA, is a chemical compound that has been widely studied for its potential use in scientific research. MNPA belongs to the class of nitroaromatic compounds, which have been shown to possess various biological activities. In
作用機序
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. MNPA has been shown to inhibit the growth of bacterial and fungal cells by targeting their cell wall synthesis and membrane integrity. MNPA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
MNPA has been shown to possess various biochemical and physiological effects, depending on the target cells and organs. MNPA has been shown to reduce the levels of pro-inflammatory cytokines and reactive oxygen species in the brain, suggesting its potential use in neuroinflammation and neurodegenerative diseases. MNPA has also been shown to reduce the levels of cholesterol and triglycerides in the liver, suggesting its potential use in metabolic disorders.
実験室実験の利点と制限
MNPA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. MNPA can also be easily synthesized in large quantities, making it a cost-effective tool for scientific research. However, MNPA also has some limitations, including its potential toxicity and side effects on the target cells and organs. Therefore, careful dose-response studies and toxicity assessments are required before using MNPA in lab experiments.
将来の方向性
There are several future directions for research on MNPA, including the exploration of its potential use in drug discovery, disease diagnosis, and therapeutic interventions. MNPA can be used as a lead compound for developing new antibacterial, antifungal, and anticancer agents with improved efficacy and selectivity. MNPA can also be used as a diagnostic tool for detecting Alzheimer's disease and other neurodegenerative diseases at early stages. Furthermore, MNPA can be used as a therapeutic agent for treating metabolic disorders, such as obesity and type 2 diabetes, by regulating the lipid metabolism in the liver.
科学的研究の応用
MNPA has been studied for its potential use in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. MNPA has been shown to possess antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and as a fluorescent probe for detecting nitric oxide in living cells.
特性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-21-9-11-22(12-10-21)18-8-7-16(23(25)26)14-17(18)20-19(24)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUPWEWVMWMSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162506.png)
![1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazole](/img/structure/B4162514.png)
![N-(3,4-dichlorophenyl)-2-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4162522.png)

![7-bromo-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4162531.png)

![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4162542.png)
![1-[4-(2-bromophenoxy)butyl]-1H-benzimidazole hydrochloride](/img/structure/B4162547.png)
![6'-amino-1-benzyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162557.png)

![4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4162564.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B4162580.png)
